molecular formula C15H22N2O2S B2486488 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine CAS No. 2415455-02-4

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B2486488
CAS No.: 2415455-02-4
M. Wt: 294.41
InChI Key: MNQNULDXXVAGBV-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a cyclopropanesulfonyl group attached to a piperazine ring, which is further substituted with a 3-methylphenylmethyl group.

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine involves several steps. One common method includes the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methylbenzyl chloride to yield the final product. The reaction conditions typically involve moderate temperatures and anhydrous solvents to ensure high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. The exact molecular pathways involved are still under investigation, but it is believed that this compound can inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as:

    1-(Benzyl)piperazine: Known for its stimulant properties.

    1-(4-Methylphenyl)piperazine: Studied for its potential antidepressant effects.

    1-(Cyclohexyl)piperazine: Investigated for its analgesic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropanesulfonyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets and novel applications .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-13-3-2-4-14(11-13)12-16-7-9-17(10-8-16)20(18,19)15-5-6-15/h2-4,11,15H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQNULDXXVAGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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